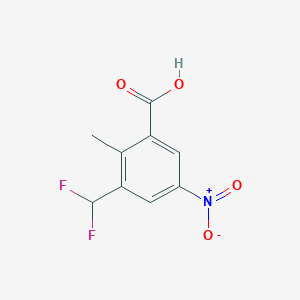

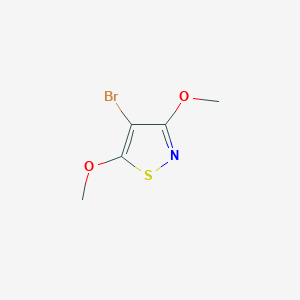

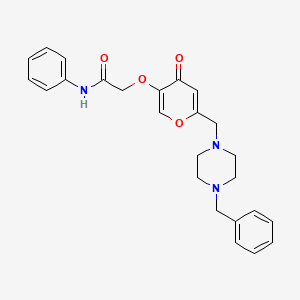

![molecular formula C21H22N2O3 B2486306 1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-57-7](/img/structure/B2486306.png)

1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolo[3,2-c]quinolines, including derivatives similar to the compound , often involves strategic functionalization and cyclization reactions. For instance, Dudouit, Houssin, and Hénichart (2001) described the synthesis of pyrrolo[3,2-c]quinolines substituted with methoxy groups and an amido group, emphasizing the importance of the crescent shape and planar fused cyclic moiety for the compound's properties (Dudouit, Houssin, & Hénichart, 2001).

Molecular Structure Analysis

The molecular structure of pyrroloquinolines, including the compound of interest, is characterized by a fused ring system that impacts its electronic and spatial configuration. Shishkina et al. (2018) highlighted the diuretic properties of a similar pyrroloquinoline derivative, underlining the influence of polymorphic modifications on molecular interactions and crystal packing (Shishkina et al., 2018).

Chemical Reactions and Properties

The chemical behavior of pyrrolo[3,2-c]quinolines is influenced by their functional groups, especially methoxy and methyl substituents. The synthesis and reactivity studies by Helissey et al. (1994) on pyrroloquinoline derivatives provide insights into their chemical reactions, including oxidation and nucleophilic substitution processes that are critical for generating diverse derivatives with varied biological activities (Helissey et al., 1994).

Physical Properties Analysis

The physical properties of pyrrolo[3,2-c]quinolines, such as solubility, melting point, and crystallinity, can be significantly affected by their specific substituents and molecular structure. The study of polymorphic forms by Shishkina et al. (2018) provides an example of how different crystalline structures of a compound can exhibit varied physical properties, which are crucial for its application and formulation (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline are influenced by its methoxy and methyl groups. These groups can affect the compound's reactivity towards various chemical agents, its stability under different conditions, and its potential interactions with biological targets. The work of Helissey et al. (1994) on the synthesis and antitumor evaluation of pyrroloquinoline derivatives illustrates the significance of structural modifications on the compound's chemical properties and bioactivity (Helissey et al., 1994).

Applications De Recherche Scientifique

Anticorrosive Applications

Quinoline derivatives, including structures similar to 1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline, are recognized for their effectiveness as anticorrosive materials. These compounds exhibit good anticorrosive properties due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. Quinoline derivatives with polar substituents such as methoxy (-OMe) can effectively adsorb on metallic surfaces, indicating their potential utility in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Heterocycles

The synthesis of pyrimido[4,5-b]quinolines and their thio analogues highlights the chemical versatility and applicability of quinoline derivatives in producing biologically significant compounds. These syntheses involve starting materials like 1,3-diaryl barbituric acid and anthranilic acid, showcasing the compound's role in facilitating the production of molecules with therapeutic importance (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Photocatalytic Degradation

Quinoline derivatives are part of studies focusing on the photocatalytic degradation of pollutants. Their involvement in research exploring the intermediate products and pathways of photocatalytic degradations, such as the oxidation and cleavage of bonds, underscores their relevance in environmental remediation processes (Pichat, 1997).

Optoelectronic Materials

Research into quinazolines and pyrimidines, closely related to quinoline structures, for optoelectronic materials signifies the potential of quinoline derivatives in electronics and photonics. These studies highlight their applications in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, pointing towards the compound's role in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Optical Sensors

Quinoline derivatives are also explored for their utility in developing optical sensors, due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. This research avenue opens up possibilities for utilizing such compounds in biomedical and environmental monitoring tools (Jindal & Kaur, 2021).

Orientations Futures

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-13-15-10-11-23(17-9-8-14(24-2)12-19(17)26-4)21(15)16-6-5-7-18(25-3)20(16)22-13/h5-9,12H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFRGXHLQQICSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

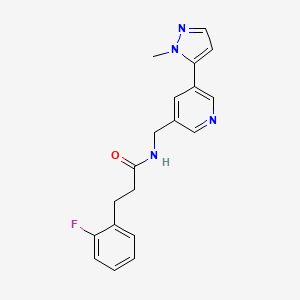

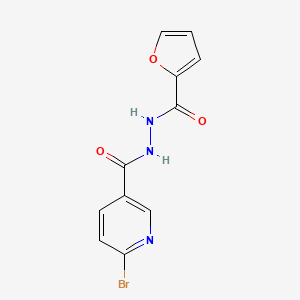

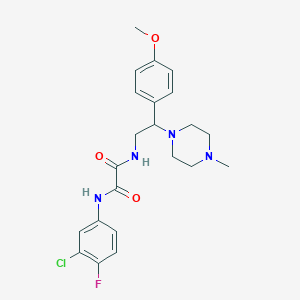

![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)

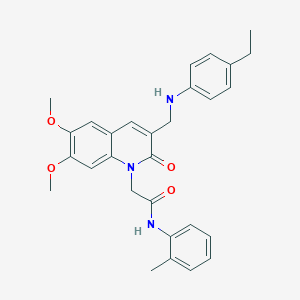

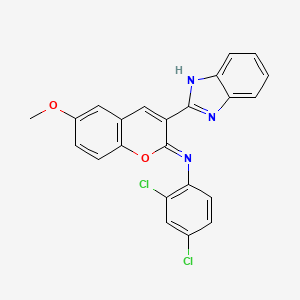

![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)

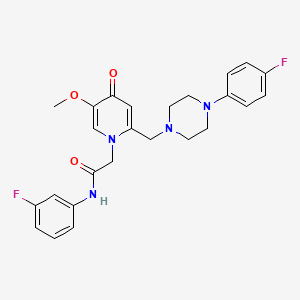

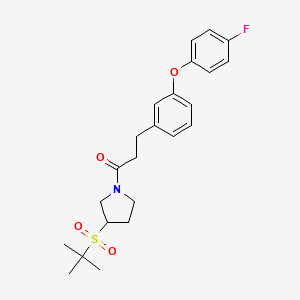

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)